N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a quinoline carboxamide structure
Mechanism of Action
Target of Action
Compounds containing the benzimidazole nucleus, which is present in this compound, are known to interact with proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry .
Mode of Action
Benzimidazole derivatives, which this compound is a part of, are known to have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Biochemical Pathways
It is known that benzimidazole derivatives can interact with a variety of biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
It is known that benzimidazole derivatives are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Benzimidazole derivatives are known to have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Action Environment
The solubility of benzimidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole intermediate. This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid under dehydrating conditions, such as using polyphosphoric acid .
The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The final step involves coupling the benzimidazole intermediate with the quinoline carboxamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole and quinoline rings can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield amine derivatives.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antiviral and antitumor activities.
Quinoline derivatives: Widely studied for their antimalarial and antimicrobial properties.
Uniqueness
This compound’s versatility and potential make it a valuable subject of study in both academic and industrial research settings.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N4O/c34-29(23-18-27(19-8-2-1-3-9-19)31-24-11-5-4-10-22(23)24)30-21-16-14-20(15-17-21)28-32-25-12-6-7-13-26(25)33-28/h1-18H,(H,30,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPSUTQPNNGNJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.